(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Chiral Resolution Solid-State Chemistry Formulation Science

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione (CAS 126266-50-0) is a chiral, non-racemic trans-diketopiperazine (DKP) with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol. Its structure features a piperazine-2,5-dione ring with a hydroxyl group at position 3 and methyl groups at both positions 3 and 6 in a specific (3R,6S) configuration.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 126266-50-0
Cat. No. B166532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
CAS126266-50-0
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)(C)O
InChIInChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)/t3-,6+/m0/s1
InChIKeyPLXRPOZBZWVXCG-BBIVZNJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione (CAS 126266-50-0): Understanding Its Trans-Diketopiperazine Core


(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione (CAS 126266-50-0) is a chiral, non-racemic trans-diketopiperazine (DKP) with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . Its structure features a piperazine-2,5-dione ring with a hydroxyl group at position 3 and methyl groups at both positions 3 and 6 in a specific (3R,6S) configuration. As a member of the 2,5-diketopiperazine class, it is a cyclic dipeptide analog, but its unique substitution pattern and defined stereochemistry differentiate it from simpler, unsubstituted or cis-configured DKPs in terms of its physical state and potential as a chiral building block [1].

Stereochemical Control Defined (3R,6S) configuration for chiral recognition and asymmetric studies
Functional Handle Tertiary hydroxyl enables esterification, etherification, and oxidation for scaffold diversification
Solid-State Form Monoclinic crystalline solid supports precise weighing, handling, and recrystallization workflows

Why a Simple (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Substitute Is Not Interchangeable for Scientific Workflows


Substitution with a generic diketopiperazine, its cis-isomer (CAS 126266-47-5), or a des-hydroxy analog is unreliable for sensitive applications because both the trans stereochemistry and the tertiary hydroxyl group dictate the molecule's physical state, hydrogen-bonding network, and reactivity. The hydroxyl group enables specific intermolecular hydrogen bonds that influence crystal packing and solubility [1], while the specific (3R,6S) configuration defines its chiral recognition properties. The following quantitative and qualitative evidence illustrates where these structural features produce measurable differentiation, guiding why specification to this exact compound is a scientific necessity, not a commercial preference.

Cis-isomer (CAS 126266-47-5) May exist as a yellow oil rather than a crystalline solid, altering handling, purification, and formulation workflows.
Des-hydroxy analog (Cyclo(Ala-Ala)) Lacks the hydrogen-bond donor; directional H-bonding for catalysis or crystal engineering may not be replicated.
Racemic or unspecified stereochemistry DKP Stereochemical ambiguity can compromise chiral recognition and diastereoselective transformations.

Quantitative Differentiation Evidence for (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Against Its Closest Analogs


Physical State and Crystal Morphology: Trans vs. Cis Isomer (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

The (3R,6S) trans isomer is a monoclinic crystalline solid, whereas its closely related cis isomer (CAS 126266-47-5) is described as a yellow oily substance at room temperature . This difference in fundamental physical state has direct implications for handling, purification, and formulation where a defined crystalline solid is required over an oil.

Physical State & Crystal Form
Class-level
Monoclinic crystal (target) vs. yellow oily substance (cis)
Supports solid-state handling and purification workflows
Qualitative difference; ambient conditions
Chiral Resolution Solid-State Chemistry Formulation Science

Hydrogen-Bond Donor Capability vs. Des-Hydroxy Analog: (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Differentiation

In contrast to the des-hydroxy analog 3,6-dimethylpiperazine-2,5-dione (e.g., Cyclo(Ala-Ala), CAS 5845-61-4), which has zero hydrogen-bond donors, the target compound possesses one H-bond donor (the tertiary hydroxyl) and four H-bond acceptors [1]. This allows (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione to participate in more complex, directional hydrogen-bonding networks, a key feature for crystal engineering and molecular recognition.

H-Bond Donors
Class-level
1 donor / 4 acceptors (target)
vs. 0 donors / 4 acceptors (des-hydroxy)
Enables directional H-bonding for supramolecular design
Based on structural formula
Supramolecular Chemistry Catalysis Ligand Design

Synthetic Utility and Functionalization Potential: (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione as a Chiral Scaffold

The tertiary hydroxyl group serves as a synthetic handle for many transformations (e.g., esterification, etherification, oxidation) that are impossible on unfunctionalized DKP analogs [1]. This contrasts with simple 3,6-dimethylpiperazine-2,5-diones, whose only reactive sites are the ring amides, thus limiting diversification. The trans configuration also dictates the face selectivity of any addition reactions at the carbonyl centers, a benefit over epimeric mixtures or cis-isomers [1].

Synthetic Functional Handle
Reported
Tertiary alcohol at C3 present (target) vs. absent in simple DKPs
Supports diversified library synthesis from a single scaffold
Based on established DKP chemistry
Medicinal Chemistry Diversity-Oriented Synthesis Late-Stage Functionalization

Key Application Scenarios for (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Based on Structural Evidence


Chiral Building Block for Asymmetric Catalysis and Ligand Design

Its crystalline, non-racemic nature and H-bond donor capability make (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione a privileged scaffold for constructing chiral ligands. The hydroxyl group can anchor the ligand to a metal center through a secondary coordination sphere hydrogen bond, a feature not possible with cis- or des-hydroxy analogs. This aligns with the established use of functionalized DKPs in asymmetric synthesis [1].

Precursor for Disulfide-Bridged Bioactive Diketopiperazines

The tertiary alcohol in the trans configuration is a known precursor to specific epidithiodiketopiperazines (ETPs), a class of natural products with potent bioactivity. The trans stereochemistry is critical for achieving the correct conformation in the final fused-ring system, as specific stereochemistry is a prerequisite for biological activity in many ETPs [1].

Crystallography and Supramolecular Synthon Development

The compound's reliable monoclinic crystal habit and its unique donor/acceptor profile make it a candidate for co-crystallization studies or as a core in crystal engineering. Its hydrogen-bonding motif is distinct from the oily cis-isomer or simpler diketopiperazines, offering predictable and reproducible structural outcomes in the solid state [1].

Application
Selection Property
Validation Focus
Chiral ligand design & asymmetric synthesis
Trans-(3R,6S) configuration and H-bond donor capability
Enantioselective coordination and catalytic performance
Bioactive ETP precursor synthesis
Trans stereochemistry for correct fused-ring conformation
Conformational outcome in target heterocyclic system
Co-crystallization & crystal engineering
Monoclinic crystal habit and donor/acceptor profile
Predictable H-bonding motifs in the solid state
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